molecular formula C15H10Cl2N4O2 B193185 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 150728-13-5

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B193185
CAS No.: 150728-13-5
M. Wt: 349.2 g/mol
InChI Key: IZGOBGVYADHVKH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H10Cl2N4O2. It is characterized by the presence of two pyrimidine rings, each substituted with chlorine atoms at positions 4 and 6, and a methoxyphenoxy group at position 5.

Preparation Methods

The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine serves as a crucial building block in organic synthesis. It is utilized for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's structure allows for various substitution reactions, making it versatile for creating derivatives with enhanced properties .

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets such as enzymes or receptors due to its structural features. The presence of chlorine and methoxy groups is believed to enhance its binding affinity .

Medicine

In medicinal chemistry, ongoing research is focused on the therapeutic potential of this compound. Its derivatives are being investigated for their efficacy against various diseases, particularly those where pyrimidine derivatives have shown promise. This includes potential applications in treating conditions such as cancer and infectious diseases .

Industrial Applications

The compound is also significant in industrial settings where it is used as an intermediate in the synthesis of various chemicals. Its role as a precursor in the production of agrochemicals highlights its importance in agricultural science .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound demonstrated that it induced apoptosis in cancer cell lines through a mechanism involving mitochondrial dysfunction. The study highlighted the need for further research to elucidate the specific pathways involved and to optimize the compound for therapeutic use .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine and methoxy groups may enhance its binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds, such as:

The uniqueness of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine lies in its bipyrimidine structure, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS Number: 150728-13-5) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₀Cl₂N₄O₂
  • Molecular Weight : 349.17 g/mol
  • IUPAC Name : 4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
  • Physical Form : Crystalline powder
  • Melting Point : 159°C

Research indicates that this compound exhibits biological activity primarily by inhibiting specific enzymes involved in cellular processes. For instance, it has been studied for its potential as an inhibitor of enoyl-acyl carrier protein (ACP) reductase, an enzyme critical in fatty acid synthesis in various microorganisms including Toxoplasma gondii .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a study focusing on the modification of related compounds, it was found that certain derivatives exhibited significant inhibitory effects against Toxoplasma gondii with IC₅₀ values ranging from 17 to 250 nM . The mechanism involves the formation of a ternary complex with the enzyme and cofactor, leading to effective inhibition.

Anticancer Potential

In another investigation into structure-activity relationships (SAR), modifications to the bipyrimidine structure were explored to enhance anticancer activity. Compounds similar to this compound demonstrated increased potency against cancer cell lines by targeting heat shock protein 90 (Hsp90) .

Case Studies

  • Study on Toxoplasmosis :
    • Objective : Evaluate the efficacy of bipyrimidine derivatives against Toxoplasma gondii.
    • Findings : Compounds showed low micromolar activity with minimal toxicity to host cells. The most potent analogs had IC₅₀ values significantly lower than traditional treatments .
  • Cancer Cell Line Evaluation :
    • Objective : Assess the anticancer effects of structurally modified bipyrimidines.
    • Findings : Certain modifications led to enhanced binding affinity and inhibitory activity against Hsp90, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the bipyrimidine scaffold can lead to enhanced biological activity. For example:

Modification PositionEffect on Activity
Position 5Increased potency against Toxoplasma gondii
Position 4'Enhanced binding to Hsp90

These findings underline the importance of structural modifications in optimizing the biological activity of bipyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, and what methodological challenges arise during its synthesis?

The compound is typically synthesized via Ullmann coupling of halogenated pyrimidine precursors, followed by functionalization with a 2-methoxyphenoxy group. A critical step involves regioselective chlorination at the 4,6-positions of the bipyrimidine core. Challenges include controlling side reactions during halogenation and ensuring high purity of intermediates. For example, highlights the use of Ullmann coupling for analogous bipyrimidine derivatives, while describes a multi-step synthesis involving phosphorous oxychloride for chlorination and hydrazine hydrate for functionalization. Purification often requires column chromatography or recrystallization from acetonitrile .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is the gold standard for confirming molecular geometry. demonstrates the use of SHELX software (SHELXL/SHELXS) for refining crystal structures, resolving bond lengths (e.g., Cl···N interactions at ~3.09 Å) and torsional angles in bipyrimidine derivatives. Spectroscopic methods include:

  • ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and phenoxy groups).
  • FT-IR to identify functional groups (C-Cl stretch at ~550–600 cm⁻¹).
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported structural parameters (e.g., bond lengths, torsional angles) across studies?

Discrepancies may arise from differences in crystallization solvents, temperature, or refinement protocols. For example, reports Cl···N interactions at 3.094–3.100 Å in acetonitrile-derived crystals, while notes Mn(II) coordination-induced distortions in bipyrimidine ligands. To resolve contradictions:

  • Compare data acquired under identical conditions (e.g., solvent, temperature).
  • Validate refinement parameters (R-factors, displacement ellipsoids) using software like SHELXL.
  • Cross-reference with computational models (DFT or molecular dynamics) to assess steric/electronic influences .

Q. What experimental design considerations are critical for studying this compound’s potential in materials science (e.g., emissive polymers)?

and highlight its utility as a building block for emissive conjugated polymers. Key considerations include:

  • Donor-acceptor tuning : Modifying the methoxyphenoxy group to alter electron-donating capacity.
  • Solubility optimization : Introducing alkyl chains or polar substituents to enhance processability.
  • Photostability assays : Monitor quantum yield (e.g., 45% for polymer P1 in ) under UV exposure to assess degradation. Methodological pitfalls include aggregation-induced quenching, which can be mitigated using co-solvents or steric hindrance strategies .

Q. How can researchers reconcile conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) in pharmacological studies?

Contradictory results may stem from assay conditions (e.g., pH, solvent) or impurities in synthesized batches. For example, notes that bipyrimidine derivatives are explored as enzyme inhibitors, but cytotoxicity can arise from residual chlorinated intermediates. Solutions include:

  • High-purity synthesis : Use preparative HPLC to remove byproducts.
  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines.
  • Mechanistic studies : Employ techniques like SPR or ITC to quantify binding affinities and specificity .

Q. What computational approaches are validated for modeling the torsional energetics of the bipyrimidine core?

and emphasize the role of torsional strain in biaryl systems. Force fields like OPLS-AA parameterize bipyrimidine torsional angles based on experimental data (e.g., crystal structures). Key steps:

  • Conformational sampling : Use molecular dynamics (MD) to explore rotational barriers.
  • DFT validation : Compare computed vs. experimental dihedral angles (e.g., 0–30° deviations).
  • Energy decomposition : Analyze contributions from steric clashes vs. π-π stacking .

Q. Methodological Pitfalls and Solutions

Q. Why might NMR spectra of this compound show unexpected splitting or broadening, and how can this be resolved?

Dynamic effects (e.g., rotational restriction in the bipyrimidine core) or paramagnetic impurities (e.g., residual metal catalysts) can cause signal splitting. Solutions:

  • Variable-temperature NMR : Identify temperature-dependent line broadening.
  • Chelation : Add EDTA to sequester metal ions.
  • High-field instruments : Use ≥500 MHz spectrometers to resolve fine splitting .

Q. How should researchers handle discrepancies between theoretical and experimental UV-Vis absorption spectra?

Differences often arise from solvent effects or excited-state interactions not captured in TD-DFT calculations. Mitigation strategies:

  • Solvent correction : Apply PCM (Polarizable Continuum Model) in computational workflows.
  • Experimental benchmarking : Compare with data from analogous compounds (e.g., 2,2'-bipyrimidine derivatives in ).
  • Vibronic coupling analysis : Include Franck-Condon progressions in spectral simulations .

Q. Tables of Key Data

Property Reported Value Source
Crystallographic R-factorR₁ = 0.057 (SHELXL refinement)
Quantum yield (polymer P1)45.0% (emission at 470 nm)
Cl···N interaction distance3.094–3.100 Å
Synthetic yield (Ullmann step)72–85%

Properties

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOBGVYADHVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441594
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150728-13-5
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150728-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE
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Synthesis routes and methods I

Procedure details

The process of the present invention is especially useful for the preparation of 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide (bosentan). For the preparation of this compound 2-cyanopyrimidine is prepared as described above and converted into pyrimidin-2-carboxamidine hydrochloride by means of NH3/NH4Cl in a sodium methanolate/methanol solution. This compound is converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. The obtained product is reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This substance is then reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide and further reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide (bosentan).
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Synthesis routes and methods II

Procedure details

Another particularly useful process is for manufacturing 4-tertbutyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide, This process comprises manufacturing 2-cyanopyrimidine by reacting 2-chloropyrimidine with an alkali cyanide in the presence of 1-azabicyclo[2,2,2]octane or 1,4-diazabicyclo[2,2,2]octane. The 2-cyano pyrimidine is then converted by means of NH3/NH4Cl in a sodium methanolate/methanol solution into pyrimidin-2-carboxamidine hydrochloride. The pyrimidine-2-caroboxamidine hydrochloride is then converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. This product is then reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This in turn is reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide which is reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide.
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